molecular formula C8H11N2NaO3S B2577525 Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 2126162-38-5

Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B2577525
CAS No.: 2126162-38-5
M. Wt: 238.24
InChI Key: GRLXNKCPUBURCD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate involves multiple steps. One common method includes the reaction of 2-(2-methoxyethyl)amine with thiazole-4-carboxylic acid under specific conditions to form the desired product . The reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous medium at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Biological Activity

Overview

Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate is a synthetic compound with the molecular formula C8H11N2NaO3S and a molecular weight of 238.24 g/mol. Its unique structure includes a thiazole ring and a 2-methoxyethyl group, which contribute to its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry, for its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with biological targets at the molecular level. While specific mechanisms are still under investigation, preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Properties : Inducing apoptosis in cancer cells through specific signaling pathways.
  • Anti-inflammatory Effects : Modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activity Data

Activity TypeObservations/FindingsReferences
AntimicrobialExhibits inhibitory effects against various pathogens.
AnticancerInduces apoptosis in cancer cell lines (e.g., A549, MCF-7).
Anti-inflammatoryReduces levels of inflammatory markers in vitro.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • Research conducted on the compound's efficacy against common bacterial strains revealed a significant reduction in growth at concentrations above 50 µM. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.
  • Anticancer Activity :
    • In vitro studies showed that this compound effectively induced apoptosis in human lung (A549) and breast cancer (MCF-7) cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis. The compound's mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects :
    • A study investigated the compound's impact on cytokine production in macrophages stimulated with lipopolysaccharides (LPS). Results indicated that treatment with this compound significantly reduced TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

sodium;2-[2-(2-methoxyethylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S.Na/c1-13-3-2-9-8-10-6(5-14-8)4-7(11)12;/h5H,2-4H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXNKCPUBURCD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=CS1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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